molecular formula C25H24FN3O4S2 B2548117 N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795483-92-9

N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2548117
CAS RN: 1795483-92-9
M. Wt: 513.6
InChI Key: ZOXXMQRQZFYSAE-UHFFFAOYSA-N
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Description

The compound "N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" is a structurally complex molecule that appears to be related to a class of compounds designed to inhibit specific kinases. Although the exact compound is not described in the provided papers, there is a related compound, N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, which has been synthesized and its crystal structure determined as an inhibitor of CLK1 and DYRK1A kinases .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including indolization under Fischer conditions, the Japp-Klingemann method followed by decarboxylation, and amidification by condensation with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . These methods could potentially be adapted for the synthesis of the compound , with the appropriate modifications to the starting materials and reaction conditions to incorporate the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the solid state . This technique could be used to determine the molecular structure of "N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" and to understand its conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the thieno[3,2-d]pyrimidin-4-one moiety, the fluorobenzyl group, and the dimethoxyphenethyl group. These functionalities suggest that the compound could participate in various chemical reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions, which could be explored to further modify the compound or to understand its mechanism of action .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds exhibit properties that are significant for their biological activity. For example, the potency of similar compounds as antiallergic agents has been quantified using IC50 values in various assays, and their efficacy has been confirmed in vivo . These properties, including solubility, stability, and biological activity, would be critical to analyze for "N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" as well.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have focused on synthesizing novel compounds derived from similar complex chemical structures for potential therapeutic use. For instance, a study synthesized a series of new heterocyclic compounds starting from visnaginone and khellinone, showing analgesic and anti-inflammatory activities, highlighting the approach of creating new therapeutic agents from structurally complex starting materials (Abu‐Hashem et al., 2020).

Imaging Agents for Diagnostic Use

Another research area involves the development of selective ligands for imaging purposes, such as the synthesis of [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET. This work shows the potential of using complex chemical compounds for developing diagnostic tools in neurology and oncology (Dollé et al., 2008).

Biological Target Interactions

The exploration of how these compounds interact with biological targets is crucial for understanding their potential therapeutic applications. For example, improved syntheses of analogs and their binding to human equilibrative nucleoside transporter 1 (hENT1) could predict the antitumor efficacy of gemcitabine, demonstrating the relevance of chemical synthesis in drug discovery and development (Robins et al., 2010).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O4S2/c1-32-20-8-5-16(13-21(20)33-2)9-11-27-22(30)15-35-25-28-19-10-12-34-23(19)24(31)29(25)14-17-3-6-18(26)7-4-17/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXXMQRQZFYSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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